molecular formula C17H17N3O2 B2777182 N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide CAS No. 2094454-24-5

N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide

Numéro de catalogue B2777182
Numéro CAS: 2094454-24-5
Poids moléculaire: 295.342
Clé InChI: NXKLVWWVOHDWTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide, commonly known as PEPCK-INH, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. PEPCK-INH is an inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), an enzyme that plays a critical role in gluconeogenesis, the process by which glucose is synthesized from non-carbohydrate sources such as amino acids and fatty acids.

Mécanisme D'action

N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH inhibits the activity of N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide, which is a critical enzyme in gluconeogenesis. By inhibiting N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide, N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH reduces the production of glucose from non-carbohydrate sources, which can improve glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH has been shown to reduce hepatic glucose production, improve glucose tolerance, and improve lipid metabolism in animal models of diabetes and obesity. It has also been shown to reduce body weight and improve insulin sensitivity.

Avantages Et Limitations Des Expériences En Laboratoire

N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH is a valuable tool for studying the role of N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide in gluconeogenesis and the regulation of glucose and lipid metabolism. However, it is important to note that N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH is not selective for N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide and may inhibit other enzymes as well. Additionally, N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH may have off-target effects that need to be taken into consideration when interpreting experimental results.

Orientations Futures

There are several potential future directions for N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH research. One area of interest is the development of more selective inhibitors of N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide that do not have off-target effects. Another area of interest is the study of the long-term effects of N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide inhibition on glucose and lipid metabolism. Additionally, N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH may have potential applications in the treatment of other metabolic disorders beyond type 2 diabetes and obesity.

Méthodes De Synthèse

The synthesis of N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH involves the reaction of 4-aminopyridine-3-carboxamide with 4-(bromomethyl)benzoic acid to form the intermediate compound 4-[4-(bromomethyl)phenyl]pyridine-3-carboxamide. This intermediate is then reacted with N-(prop-2-en-1-yl)ethane-1,2-diamine to produce the final product, N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide.

Applications De Recherche Scientifique

N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce hepatic glucose production and improve lipid metabolism.

Propriétés

IUPAC Name

N-[4-[1-(prop-2-enoylamino)ethyl]phenyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-3-16(21)19-12(2)13-4-6-15(7-5-13)20-17(22)14-8-10-18-11-9-14/h3-12H,1H2,2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKLVWWVOHDWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.